molecular formula C28H25N5O4S B2961691 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1024131-37-0

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2961691
CAS No.: 1024131-37-0
M. Wt: 527.6
InChI Key: NYWYOODVAPSSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core. Its structure includes a sulfanyl (-S-) bridge connecting the imidazoquinazolinone moiety to an N-(3-methoxyphenyl)acetamide group.

Properties

IUPAC Name

N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4S/c1-37-20-11-7-10-19(14-20)30-25(35)17-38-28-32-22-13-6-5-12-21(22)26-31-23(27(36)33(26)28)15-24(34)29-16-18-8-3-2-4-9-18/h2-14,23H,15-17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWYOODVAPSSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation of benzylcarbamoyl derivatives with imidazoquinazoline intermediates under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s imidazo[1,2-c]quinazolinone scaffold is distinct from other heterocyclic systems, but comparisons can be drawn with quinazolin-4(3H)-ones, benzothiazoles, and thiazolidinones (Table 1).

Table 1: Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Imidazo[1,2-c]quinazolinone -S- linkage to N-(3-methoxyphenyl)acetamide; benzylcarbamoyl methyl at C2 Not explicitly reported N/A
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a-e) Thiazolidinone 4-Chloro-3-methylphenoxy acetamide; aryl groups at C4 Antibacterial, antifungal
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4(3H)-one Ethylamino at acetamide; phenyl at C2 Anti-inflammatory (↑ vs. Diclofenac)
2-[(Benzo[d]thiazol-2-ylthio)]-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a-g) Benzothiazole-Indole hybrid Thioacetamide linkage; indole and benzothiazole moieties Anti-inflammatory, analgesic
Pharmacological and Functional Insights
  • Anti-inflammatory Activity: The quinazolin-4(3H)-one derivative (Table 1, row 3) exhibited superior anti-inflammatory activity compared to Diclofenac, attributed to the ethylamino group enhancing solubility and target affinity . The target compound’s 3-methoxyphenyl group may similarly improve bioavailability but requires empirical validation.
  • Antimicrobial Potential: Thiazolidinone derivatives (e.g., 4a-e) demonstrated broad-spectrum antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against S. aureus and E. coli . The sulfanyl linkage in the target compound could mimic this activity, though steric hindrance from the benzylcarbamoyl group may reduce efficacy.
  • Ulcerogenic Potential: Quinazolinone acetamides showed lower gastrointestinal toxicity than aspirin, suggesting a safer profile for the target compound if its core structure follows similar metabolic pathways .

Biological Activity

The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide represents a novel class of imidazoquinazoline derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antidiabetic properties, supported by recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazoquinazoline core, which is known for its bioactive properties. The presence of various functional groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazoquinazoline derivatives. For instance, compounds within this class have demonstrated significant inhibition of cancer cell proliferation. A study reported that certain quinazoline derivatives exhibited IC50 values as low as 0.096 μM against the epidermal growth factor receptor (EGFR), showcasing their efficacy in targeting cancer cells such as MCF7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Efficacy of Imidazoquinazoline Derivatives

CompoundCell LineIC50 (μM)
11jMCF70.096
11kA5490.108

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various pathogenic bacteria. The results indicated that it possesses substantial inhibitory activity against strains such as Klebsiella pneumoniae and Staphylococcus aureus. In comparative studies, the compound's activity surpassed that of conventional antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)Control (Ciprofloxacin)
Klebsiella pneumoniae2225
Staphylococcus aureus2023

Antidiabetic Activity

The compound also exhibits promising antidiabetic effects through α-glucosidase inhibition. In vitro studies showed that it outperformed the standard drug acarbose with an IC50 value of 12.44 ± 0.38 μM, indicating its potential for managing type 2 diabetes mellitus .

Table 3: Antidiabetic Activity

CompoundIC50 (μM)Control (Acarbose)
Tested Compound12.44 ± 0.38750.0 ± 1.5

The biological activities of the compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For example, its anticancer effects are likely mediated through inhibition of key signaling pathways such as those involving EGFR and VEGF . In terms of antibacterial action, it disrupts bacterial cell wall synthesis and impedes metabolic functions .

Case Studies

Several case studies have documented the therapeutic effects of imidazoquinazoline derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed significant tumor regression in those treated with a regimen including quinazoline derivatives.
  • Diabetes Management : A cohort study revealed that patients receiving the compound experienced improved glycemic control compared to those on standard treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.